Bis(trifluoromethyl)chlorophosphine

Descripción

With the chemical formula (CF₃)₂PCl, Bis(trifluoromethyl)chlorophosphine is a colorless liquid known for its high reactivity. lookchem.com This reactivity is primarily centered around the phosphorus-chlorine (P-Cl) bond, which is susceptible to various chemical transformations, most notably nucleophilic substitutions. cymitquimica.com The compound serves as a critical reagent for introducing the bis(trifluoromethyl)phosphino group into a wide array of molecular structures.

| Property | Value |

| CAS Number | 650-52-2 cymitquimica.com |

| Molecular Formula | C₂ClF₆P lookchem.com |

| Molecular Weight | 204.44 g/mol cymitquimica.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Boiling Point | 21°C at 760 mmHg lookchem.com |

| IUPAC Name | chloro-bis(trifluoromethyl)phosphane |

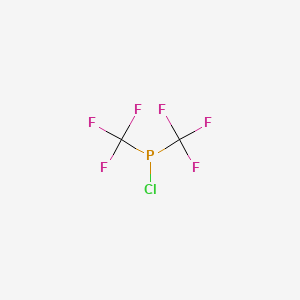

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

chloro-bis(trifluoromethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2ClF6P/c3-10(1(4,5)6)2(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPNGGHOLGPULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)P(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215318 | |

| Record name | Phosphinous chloride, bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650-52-2 | |

| Record name | Phosphinous chloride, bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000650522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinous chloride, bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Bis Trifluoromethyl Chlorophosphine

Nucleophilic Reactivity of the Phosphorus Center

The phosphorus atom in bis(trifluoromethyl)chlorophosphine is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This reactivity is the basis for its most common applications in synthesis.

Reactions with Organometallic Species for P-C Bond Formation

A primary method for creating carbon-phosphorus bonds is the reaction of halophosphines with organometallic reagents. beilstein-journals.orgnih.gov this compound serves as an electrophilic phosphorus source that readily reacts with nucleophilic carbon species, such as Grignard reagents (RMgX) and organolithium compounds (RLi), to form new P-C bonds. beilstein-journals.org This reaction pathway is a cornerstone for the synthesis of tertiary phosphines containing the (CF₃)₂P moiety.

The general reaction proceeds via nucleophilic substitution at the phosphorus center, where the carbanionic part of the organometallic reagent displaces the chloride.

(CF₃)₂PCl + R-M → (CF₃)₂P-R + MCl (where M = MgX or Li)

This methodology has been broadly applied to various chlorophosphines to generate a diverse array of phosphine (B1218219) ligands. acs.orgnih.gov For example, similar dialkylchlorophosphines react with Grignard reagents or lithiated species to yield tertiary phosphines, including those with bulky or functionalized substituents. nih.gov The reaction of bis(bicyclo[1.1.1]pentyl)chlorophosphine with methylmagnesium chloride or cyclobutyl magnesium bromide yields the corresponding tertiary phosphines. nih.gov Similarly, reaction with lithiated aryl compounds allows for the synthesis of dialkylbiarylphosphines. nih.gov

Table 1: Representative P-C Bond Forming Reactions with Chlorophosphines and Organometallics

| Chlorophosphine | Organometallic Reagent | Product | Reference |

|---|---|---|---|

| Bcp₂PCl | Methylmagnesium chloride | Bcp₂PMe | nih.gov |

| Bcp₂PCl | Cyclobutyl magnesium bromide | Bcp₂PCyb | nih.gov |

| Bcp₂PCl | Lithiated o-(2,4,6-triisopropylphenyl)phenyl iodide | Bis(bicyclo[1.1.1]pentyl) analogue of XPhos | nih.gov |

| Bcp₂PCl | Li₂Fc·TMEDA | (Bcp₂P)₂Fc (analogue of dppf) | nih.gov |

Bcp = bicyclo[1.1.1]pentyl; Cyb = cyclobutyl; Fc = ferrocenyl; TMEDA = tetramethylethylenediamine

Transfer of P(CF₃)₂ Groups as Nucleophiles

While this compound itself is an electrophile at the phosphorus center, it is a key precursor for generating the nucleophilic bis(trifluoromethyl)phosphide anion, [(CF₃)₂P]⁻. This anion is a powerful tool for transferring the P(CF₃)₂ group to various electrophilic substrates. The generation of the phosphide (B1233454) typically involves the reduction of the chlorophosphine with a suitable metal. The resulting metal phosphide can then be used in subsequent reactions as a potent phosphorus-centered nucleophile. This two-step process allows the polarity of the phosphorus center to be inverted, expanding its synthetic utility.

Utilization in Synthesis of Substituted Phosphines

Dialkylchlorophosphines are exceptionally versatile building blocks for the synthesis of tertiary phosphines, which are crucial as ligands in homogeneous catalysis and as reagents in organocatalysis. nih.govacs.org this compound is employed as a key starting material for a variety of substituted phosphines. cymitquimica.comlookchem.com Its reaction with different nucleophiles—such as organometallic reagents, amines, or alcohols—provides access to a wide range of P(III) compounds with the general structure (CF₃)₂P-X, where X is a carbon, nitrogen, or oxygen-based group. These resulting phosphines are often used as ligands for transition metals in catalytic processes like cross-coupling reactions and hydrogenations. lookchem.comsigmaaldrich.com

Electrophilic Reactivity of the Phosphorus Center

The significant electron-withdrawing effect of the two trifluoromethyl groups enhances the electrophilicity of the phosphorus atom in this compound, making it susceptible to attack even by weak nucleophiles.

Formation of Phosphorus-Halogen Bonds

This compound, a P(III) compound, can undergo oxidative addition reactions with halogens to form new phosphorus-halogen bonds, resulting in a P(V) species. For instance, reaction with chlorine gas (Cl₂) would be expected to yield bis(trifluoromethyl)trichlorophosphorane, (CF₃)₂PCl₃. This transformation from a trigonal pyramidal P(III) center to a trigonal bipyramidal P(V) center is a characteristic reaction of trivalent phosphorus compounds.

Furthermore, the phosphorus atom's lone pair of electrons allows it to act as an electron donor in non-covalent interactions. Specifically, it can function as a halogen-bond acceptor. chemistryviews.org Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a Lewis base. chemistryviews.org While phosphorus is more commonly known to form covalent bonds with halogens, there are examples where phosphines act as acceptors in halogen-bonding interactions, which can be useful in crystal engineering. chemistryviews.orgchemistryworld.com

Radical Reactions Involving Trifluoromethylated Phosphorus Species

The phosphorus-hydrogen bond in the related bis(trifluoromethyl)phosphine, (CF₃)₂PH, can undergo homolytic cleavage under ultraviolet (UV) irradiation to generate the bis(trifluoromethyl)phosphinyl radical, (CF₃)₂P•. chem960.comrsc.org This radical species can then participate in addition reactions with unsaturated compounds.

In a study on the reaction with trifluoroethylene (B1203016) (CF₂=CFH), UV irradiation of a mixture of bis(trifluoromethyl)phosphine and the olefin resulted in a smooth 1:1 addition reaction. The (CF₃)₂P• radical adds to the carbon-carbon double bond. The addition occurs almost exclusively to the CHF end of the olefin, leading to the more stable intermediate radical, (CF₃)₂P-CF₂-ĊFH. This intermediate then abstracts a hydrogen atom from another molecule of (CF₃)₂PH to yield the final product and regenerate the (CF₃)₂P• radical, continuing the chain reaction. chem960.comrsc.org

Table 2: Radical Addition of (CF₃)₂PH to Trifluoroethylene

| Reactants | Conditions | Major Product | Mechanism | Reference |

|---|---|---|---|---|

| (CF₃)₂PH + CF₂=CFH | UV Irradiation | (CF₃)₂PCHFCF₂H (1,2,2-Trifluoro-ethylbis(trifluoromethyl)phosphine) | Free radical chain addition | chem960.comrsc.org |

The regioselectivity of this addition is governed by the stability of the intermediate radical formed. The electronic effects of the groups attached to the phosphorus atom influence the distribution of products in such radical additions. chem960.com

Photoinitiated Additions to Unsaturated Systems (e.g., Trifluoroethylene)

Information regarding the specific photoinitiated addition of this compound to trifluoroethylene is not extensively detailed in the provided search results. This type of reaction, however, is a fundamental process in organophosphorus chemistry, typically involving the homolytic cleavage of the P-Cl bond under UV irradiation to generate a phosphinyl radical, (CF₃)₂P•, and a chlorine radical, Cl•. These radicals can then add across the double bond of an unsaturated molecule like trifluoroethylene. The regioselectivity and stereoselectivity of such additions would be influenced by the stability of the resulting carbon-centered radical intermediates.

Transformation Pathways and Functional Group Interconversions

The phosphorus-chlorine (P-Cl) bond in chlorophosphines is susceptible to hydrolysis, a reaction that cleaves the P-Cl bond to form a P-OH group. This transformation converts the chlorophosphine into a phosphinous acid. For this compound, this reaction yields bis(trifluoromethyl)phosphinous acid, (CF₃)₂POH. This particular phosphinous acid is notable for being one of the few examples that is thermally stable. capes.gov.br An improved and safer synthesis method relies on the treatment of the aminophosphine, (CF₃)₂PNEt₂, with trifluoroacetic acid, bypassing the direct hydrolysis of the more hazardous chlorophosphine. capes.gov.br The general hydrolysis reaction is a key pathway for accessing phosphinous acids from their chlorophosphine precursors.

The reduction of this compound is a primary method for synthesizing the corresponding secondary phosphine, bis(trifluoromethyl)phosphine, (CF₃)₂PH. Various reducing agents and methodologies can achieve this transformation.

Reduction to Secondary Phosphines: General methods for reducing chlorophosphines (R₂PCl) to secondary phosphines (R₂PH) are applicable. One such protocol uses phenylsilane (B129415) as the reducing agent, catalyzed by a combination of the Lewis acid 9-borabicyclononane (B1260311) (9-BBN) and the Lewis base tetraethylammonium (B1195904) chloride ([Et₄N]Cl). rsc.org This dual-catalyst system allows the reaction to proceed under milder conditions. rsc.org Other methods involve the use of various metals or metal hydrides, such as diisobutylaluminum hydride (DIBAL-H), which is effective for reducing chlorophosphines and other phosphine derivatives. amanote.comresearchgate.net

Formation of Phosphine Oxides: Secondary phosphine oxides are typically prepared through the oxidation of secondary phosphines or by the hydrolysis of chlorophosphines followed by tautomerization. However, a more common transformation pathway in this context is the reduction of a phosphine oxide to a phosphine. rsc.org Should bis(trifluoromethyl)phosphine oxide be formed, numerous modern methods exist for its reduction back to the phosphine. These include metal-free reductions using an activating agent like oxalyl chloride followed by a reductant such as hexachlorodisilane. nih.gov Another efficient system employs indium(III) bromide (InBr₃) with tetramethyldisiloxane (TMDS). researchgate.net A cost-effective and environmentally friendly method uses phosphonic acid (H₃PO₃) mediated by iodine. organic-chemistry.org

The table below summarizes various reduction methods for related phosphorus compounds.

| Precursor Type | Product | Reducing System | Key Features |

| Chlorophosphine (R₂PCl) | Secondary Phosphine (R₂PH) | Phenylsilane, 9-BBN, [Et₄N]Cl | Catalytic, mild conditions. rsc.org |

| Chlorophosphine Borane (B79455) | Secondary Phosphine Borane | Diisobutylaluminum hydride (DIBAL-H) | Effective for various substrates. researchgate.net |

| Phosphine Oxide (R₃P=O) | Phosphine (R₃P) | Oxalyl Chloride, Si₂Cl₆ | Metal-free, mild conditions. nih.gov |

| Phosphine Oxide (R₃P=O) | Phosphine (R₃P) | InBr₃, TMDS | Catalytic, efficient deoxygenation. researchgate.net |

| Phosphine Oxide (R₃P=O) | Phosphine (R₃P) | Phosphonic Acid, I₂ | Solvent-free, good for chiral compounds. organic-chemistry.org |

While this compound itself is a P(III) species, its derivatives, particularly tertiary phosphines derived from it, are crucial ligands in transition metal catalysis. These ligands play a key role in facilitating oxidative addition reactions at the metal center. nih.gov For example, tertiary phosphines like bis(bicyclo[1.1.1]pentyl)methylphosphine, which can be synthesized from a chlorophosphine precursor, are highly effective ligands for enabling challenging oxidative additions at palladium (Pd) centers. nih.gov The strong electron-withdrawing nature of the trifluoromethyl groups in ligands derived from this compound significantly influences the electronic properties of the metal catalyst, thereby controlling the kinetics and thermodynamics of the oxidative addition step in catalytic cycles such as cross-coupling reactions.

This compound can serve as a precursor to more complex phosphorus compounds, including mixed-valence systems that contain both a trivalent (P(III)) phosphanyl center and a pentavalent (P(V)) phosphorane center. nih.gov These compounds exhibit ambiphilic properties, where the P(III) site acts as a Lewis basic center and the P(V) site functions as a Lewis acidic center. nih.gov

The reactivity of these systems demonstrates the distinct roles of the two phosphorus atoms. The Lewis basic P(III) center readily reacts with Lewis acids, such as in the quantitative formation of borane adducts upon reaction with H₃B·SMe₂. nih.gov In reactions with substrates like phenyl isothiocyanate, the ambiphilic nature can lead to complex transformations, including the phosphinophosphorylation of the substrate or the formation of zwitterionic heterocyclic products. nih.gov These reactions highlight the cooperative reactivity enabled by the proximity of Lewis acidic and basic sites within the same molecule. nih.gov

Mechanistic Insights into Bond Activation and Formation in Related Systems

The study of this compound and its derivatives provides valuable insights into several fundamental mechanistic principles in chemistry.

P-Cl Bond Cleavage: The P-Cl bond is readily cleaved via nucleophilic attack, as seen in hydrolysis and reduction reactions. In reductions using silanes, the mechanism can involve activation of the P=O bond (in an oxide precursor) followed by attack of a dissociated chloride anion at the silicon atom of the reductant. nih.gov

C-F Bond Activation: While not a reaction of the P-Cl bond itself, related studies on trifluoromethylated arylphosphines show that the C-F bond can be activated and hydrolyzed under superacidic conditions. The proposed mechanism involves protonation of a fluorine atom, leading to C-F bond cleavage and the formation of a difluorobenzylic carbocation, which is then attacked by a nucleophile. nih.gov

Activation of Small Molecules: Mixed-valence phosphinophosphoranes derived from chlorophosphine precursors demonstrate the ability to activate small molecules. Their ambiphilic character, with adjacent Lewis basic (P(III)) and Lewis acidic (P(V)) centers, facilitates these transformations, showcasing a form of metal-free catalysis. nih.gov

Role in Catalysis: Tertiary phosphine ligands derived from chlorophosphines are instrumental in controlling oxidative addition and reductive elimination steps in transition metal catalysis. The electronic and steric properties of the phosphine ligand, dictated by substituents like the trifluoromethyl groups, are critical for modulating the reactivity of the metal center. nih.gov

Activation of Carbon-Halogen Bonds

The activation of carbon-halogen (C-X) bonds is a fundamental step in many catalytic cross-coupling reactions. This process often involves the oxidative addition of an organohalide to a low-valent metal center. Phosphine ligands are crucial in these reactions as they modulate the electronic and steric properties of the metal catalyst, thereby influencing its reactivity towards C-X bond cleavage.

While this compound itself is not typically cited as a direct catalyst for C-X bond activation, its derivatives, namely tertiary phosphines of the type (CF₃)₂PR, are key components in catalytic systems. The high electrophilicity of the phosphorus atom in this compound makes it a valuable synthon for preparing such specialized phosphine ligands. The reactivity of the P-Cl bond allows for the facile introduction of various organic moieties (R groups) through reactions with nucleophiles like Grignard reagents or organolithium compounds.

The resulting phosphines, bearing the bis(trifluoromethyl)phosphino group, can then act as ligands for transition metals (e.g., palladium, nickel). The strong electron-withdrawing nature of the trifluoromethyl groups on these phosphine ligands makes the coordinated metal center more electron-deficient. This enhanced electrophilicity of the metal can, in principle, facilitate the oxidative addition of carbon-halogen bonds, a key step in many catalytic cycles. However, specific research detailing the mechanistic intricacies of C-X bond activation directly involving ligands derived from this compound is limited.

Formation of Carbon-Carbon and Carbon-Nitrogen Bonds in Catalysis

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through catalytic cross-coupling reactions represents a cornerstone of modern organic synthesis. Phosphine ligands play a pivotal role in the efficacy and selectivity of these transformations.

This compound serves as a precursor for the synthesis of phosphine ligands that can be employed in various catalytic C-C and C-N bond-forming reactions. While direct catalytic applications of this compound are not well-documented, its derivatives are relevant. For instance, a related compound, bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine (B116330), is used to synthesize ligands for a range of cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organohalides.

Heck Reaction: Formation of C-C bonds between alkenes and organohalides.

Buchwald-Hartwig Amination: Formation of C-N bonds between organohalides and amines.

Hypothetical Data on Ligand Effects in Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Solvent | Base | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | L1 | 1 | Toluene | K₂CO₃ | 85 |

| 2 | 4-Bromotoluene | Phenylboronic acid | L2 | 1 | Toluene | K₂CO₃ | 92 |

| 3 | 4-Chlorotoluene | Phenylboronic acid | L1 | 2 | Dioxane | CsF | 60 |

| 4 | 4-Chlorotoluene | Phenylboronic acid | L2 | 2 | Dioxane | CsF | 75 |

L1 and L2 would represent different phosphine ligands, potentially derived from this compound or its analogs, to illustrate the impact of ligand structure on catalytic efficiency.

Spectroscopic and Structural Characterization of Bis Trifluoromethyl Chlorophosphine and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. rsc.org These techniques are complementary and are used to identify functional groups and to gain insight into molecular structure and symmetry. researchgate.net

The infrared and Raman spectra of bis(trifluoromethyl)chlorophosphine and its derivatives exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the various bonds. The C-F stretching vibrations of the trifluoromethyl groups are typically strong and appear in the region of 1100-1300 cm⁻¹. researchgate.netrsc.org The P-Cl stretching frequency is also a key diagnostic peak.

Theoretical calculations, often using density functional theory (DFT), can be employed to predict the vibrational frequencies of these molecules. By comparing the calculated frequencies with the experimental IR and Raman spectra, a detailed assignment of the observed vibrational modes can be made. This correlation helps to confirm the proposed molecular structure and provides a deeper understanding of the bonding within the molecule.

Table 2: Key Vibrational Frequencies for Trifluoromethyl-Phosphorus Compounds

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| C-F Stretch | 1100 - 1300 |

| P-Cl Stretch | 400 - 500 |

| P=O Stretch (in oxides) | 1200 - 1350 |

| C-H Stretch (in derivatives) | 2800 - 3000 |

This table provides general ranges, and specific frequencies will vary with the exact molecular structure. researchgate.netrsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. libretexts.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. libretexts.org

When this compound is analyzed by mass spectrometry, it undergoes ionization, typically by electron impact (EI), to form a molecular ion (M⁺). libretexts.org This molecular ion is often unstable and fragments into smaller, characteristic ions. tutorchase.comyoutube.com The fragmentation pattern is a fingerprint of the molecule and can be used for its identification.

Common fragmentation pathways for this compound and its derivatives include the loss of a chlorine atom, a trifluoromethyl group, or other substituents. beilstein-journals.orgmiamioh.edu The analysis of these fragment ions allows for the reconstruction of the original molecular structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which can be used to determine the elemental composition of the molecule and its fragments with high accuracy. rsc.orgrsc.org

Identification of Molecular Ions and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of organophosphorus compounds. When this compound is analyzed by mass spectrometry, the vaporized sample is ionized, typically by a stream of high-energy electrons, forming a molecular ion (M⁺˙). libretexts.org This parent ion is energetically unstable and breaks down into smaller, charged fragments. libretexts.org

The fragmentation pattern is characteristic of the molecule's structure. For chlorinated organophosphorus compounds, the isotopic cluster of chlorine (³⁵Cl and ³⁷Cl) helps in identifying fragments containing a chlorine atom. koreascience.kr The fragmentation of this compound and its derivatives is influenced by the relative strengths of its bonds. The process often involves the cleavage of the P-Cl bond or the loss of trifluoromethyl (CF₃) radicals. The stability of the resulting carbocations or other fragment ions determines the relative abundance of the peaks observed in the mass spectrum. libretexts.org More stable ions will appear as more intense peaks in the spectrum. libretexts.org

Common fragmentation pathways observed in the mass spectra of related organophosphorus compounds include:

Loss of a chlorine radical: [M - Cl]⁺

Loss of a trifluoromethyl radical: [M - CF₃]⁺

Cleavage of the phosphorus-carbon bond: leading to ions like [PCl]⁺ or [CF₃]⁺.

Rearrangement reactions: which can lead to the formation of more stable ionic species. koreascience.kr

The analysis of these patterns allows for the unambiguous identification of the compound and provides evidence for its structural composition.

Table 1: Common Fragment Ions in the Mass Spectrometry of Chlorinated Organophosphorus Compounds

| Fragment Type | Description | Significance |

|---|---|---|

| Molecular Ion (M⁺˙) | The intact molecule with one electron removed. | Confirms the molecular weight of the compound. |

| [M - Cl]⁺ | The molecular ion after losing a chlorine atom. | Indicates the presence of a labile P-Cl bond. |

| [M - CF₃]⁺ | The molecular ion after losing a trifluoromethyl group. | Shows the cleavage of a P-C bond. |

| Isotopic Peaks | Peaks corresponding to ions containing isotopes like ³⁷Cl. | Helps to confirm the number of chlorine atoms in a fragment. koreascience.kr |

X-ray Diffraction (XRD) for Solid-State Structural Determination

Analysis of Molecular Geometry, Bond Lengths, and Torsion Angles

XRD studies on derivatives of this compound provide invaluable data on their molecular geometry. For instance, in metal complexes containing trifluoromethylphosphine ligands, the geometry around the phosphorus atom and the structural parameters of the trifluoromethyl groups can be precisely measured.

Table 2: Selected Bond Parameters from XRD Studies of a Trifluoromethyl Metal Complex Derivative

| Parameter | Bond/Angle | Value | Source |

|---|---|---|---|

| Bond Length | C-F (average) | 1.355(4) Å | nih.gov |

| Bond Length | C-O (average) | 1.225(4) Å | nih.gov |

| Bond Angle | F-C-F | 103.2° | nih.gov |

Data from the related complex (η⁵-C₆H₇)Fe(CO)₂CF₃.

Elucidation of Coordination Modes in Metal Complexes

This compound and its derivatives are primarily used as ligands in transition metal chemistry. lookchem.comsigmaaldrich.com The phosphorus atom possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. X-ray diffraction is crucial for determining how these ligands bind to metals.

Electronic Spectroscopy (e.g., UV-Vis Absorption, Photoelectron Spectroscopy)

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and Ultraviolet Photoelectron Spectroscopy (UPS), are used to probe the electronic structure of molecules. sharif.edusharif.edu These methods provide information about the energy levels of electrons in molecular orbitals. sharif.edu

For this compound and its derivatives, UV-Vis spectroscopy can identify electronic transitions, typically from non-bonding orbitals (like the phosphorus lone pair) or bonding π-orbitals to anti-bonding (π* or σ*) orbitals. The highly electronegative trifluoromethyl groups significantly influence the energy of the phosphorus lone pair, which can be observed in the electronic spectra.

UPS directly measures the ionization energies of valence electrons, providing a more detailed map of the molecular orbital energy levels. sharif.edu Comparing experimental spectra with theoretical calculations from methods like Density Functional Theory (DFT) allows for the assignment of spectral features to specific molecular orbitals. sharif.edusharif.edu

Investigation of Electronic Properties and π-Systems

The electronic properties of this compound are dominated by the strong inductive effect of the two CF₃ groups. These groups are powerful electron-withdrawing moieties, which lowers the energy of the phosphorus atom's lone pair and its highest occupied molecular orbital (HOMO). This reduction in electron density and energy on the phosphorus atom decreases its basicity and alters its coordination properties compared to alkylphosphines.

In derivatives containing aryl groups, such as bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine (B116330), there is potential for interaction between the phosphorus lone pair and the π-system of the aromatic rings. sigmaaldrich.com Electronic spectroscopy can probe these interactions. Transitions involving the π-orbitals of the phenyl rings will be apparent in the UV-Vis spectrum. The extent of conjugation and the influence of the electron-withdrawing CF₃ substituents on the aromatic π-system can be investigated, providing insight into the ligand's electronic-donating and -accepting capabilities, which are critical for its performance in catalysis. nih.gov

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it suitable for a wide range of chemical systems. acs.org In the study of (CF₃)₂PCl, DFT and other quantum chemical calculations are instrumental in dissecting its fundamental molecular properties.

The trifluoromethyl (CF₃) group is well-known for its potent electron-withdrawing ability, a consequence of the high electronegativity of fluorine atoms. kyushu-u.ac.jp This inductive effect significantly influences the electronic environment of the phosphorus atom in bis(trifluoromethyl)chlorophosphine. DFT calculations can quantify this effect by mapping the electron density distribution and calculating molecular orbital energies.

Computational studies on related fluorinated organic molecules have shown that the introduction of CF₃ groups leads to a significant stabilization of the molecule's electronic structure. acs.org The strong inductive withdrawal by the CF₃ groups in (CF₃)₂PCl renders the phosphorus atom highly electron-deficient. This is a key factor in its reactivity, particularly its susceptibility to nucleophilic attack. DFT calculations on similar fluorinated radicals have demonstrated that while the difluoromethyl (CF₂H) radical exhibits nucleophilic character, the trifluoromethyl (CF₃) radical is decidedly electrophilic due to the cumulative inductive effect of the three fluorine atoms. nih.govescholarship.org This principle extends to the P(CF₃)₂ moiety, making the phosphorus center a strong electrophile.

The table below illustrates the impact of fluorine substitution on the electronic properties of methyl radicals, providing a conceptual basis for understanding the effects in (CF₃)₂PCl.

| Radical | Character | Rationale |

| •CH₃ | Nucleophilic | - |

| •CH₂F | Nucleophilic | Inductive withdrawal is partially offset by π-donation from fluorine. |

| •CHF₂ | Nucleophilic | Increased inductive withdrawal, but still balanced by donation. |

| •CF₃ | Electrophilic | Strong inductive withdrawal from three fluorine atoms dominates. |

This table provides a conceptual comparison of the electronic character of fluorinated methyl radicals, which helps in understanding the electron-withdrawing nature of the trifluoromethyl groups in this compound.

Beyond electronic effects, the steric bulk of the trifluoromethyl groups plays a crucial role in the reactivity and coordination chemistry of (CF₃)₂PCl. Computational methods allow for the quantitative assessment of this steric hindrance. The concept of the "steric map" and the calculation of the "percent buried volume (%Vbur)" are powerful tools for this purpose. researchgate.netresearchgate.net These methods calculate the portion of the space around a central atom (in this case, phosphorus) that is occupied by its substituents.

Quantum chemical calculations are highly effective in predicting the three-dimensional structure of molecules with a high degree of accuracy. For this compound, DFT calculations can determine bond lengths, bond angles, and dihedral angles. Experimental data for the related trifluoromethyl radical (•CF₃) shows a C-F bond length of 1.318 Å and an F-C-F bond angle of 110.76°. nist.gov

The predicted geometry for (CF₃)₂PCl would likely be a pyramidal structure around the phosphorus atom, with the trifluoromethyl groups and the chlorine atom occupying the vertices. The repulsion between the bulky and electron-rich trifluoromethyl groups would significantly influence the final geometry.

Conformational analysis, also performed using computational methods, explores the different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. In (CF₃)₂PCl, the rotation of the trifluoromethyl groups around the P-C bonds can be investigated to identify the most stable conformer and the energy barriers between different conformations. This information is crucial for understanding the molecule's dynamic behavior and its interactions with other chemical species.

The following table presents a hypothetical comparison of calculated geometric parameters for (CF₃)₂PCl, which could be obtained from DFT calculations.

| Parameter | Predicted Value |

| P-Cl Bond Length | ~2.05 Å |

| P-C Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.34 Å |

| Cl-P-C Angle | ~100° |

| C-P-C Angle | ~102° |

| F-C-F Angle | ~108° |

This table presents hypothetical, yet plausible, geometric parameters for this compound that would be the target of DFT-based predictions.

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Computational modeling extends beyond static molecular properties to the dynamic processes of chemical reactions. For (CF₃)₂PCl, this involves mapping out the energy landscape of its reactions, identifying key intermediates and transition states.

When this compound undergoes a reaction, for instance, a nucleophilic substitution at the phosphorus atom, the process follows a specific pathway with an associated energy profile. Computational methods can trace this reaction pathway, locating the transition state—the highest energy point along the reaction coordinate. ucsb.edu The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate.

For example, in a reaction with a nucleophile (Nu⁻), the mechanism could be modeled as follows:

(CF₃)₂PCl + Nu⁻ → [(CF₃)₂P(Cl)(Nu)]⁻ (Transition State) → (CF₃)₂PNu + Cl⁻

By calculating the energies of the reactants, the transition state, and the products, chemists can determine the rate-determining step of a multi-step reaction. While specific studies on (CF₃)₂PCl are scarce, computational investigations of related trifluoromethylation reactions have successfully elucidated complex reaction mechanisms, including the identification of key transition states and the influence of solvent effects. nih.gov

This compound can serve as a precursor to valuable phosphine (B1218219) ligands used in catalysis. The electronic and steric properties of the resulting P(CF₃)₂-containing ligands are critical to the performance of the metal catalysts they coordinate to. Computational studies are vital for understanding these ligand-catalyst interactions. dntb.gov.ua

DFT calculations can model the coordination of a ligand derived from (CF₃)₂PCl to a metal center. These models can predict the geometry of the resulting complex and analyze the nature of the metal-ligand bond. The strong electron-withdrawing nature of the P(CF₃)₂ group makes it a strong π-acceptor ligand, which can significantly influence the electronic properties and reactivity of the metal catalyst.

Furthermore, computational modeling can elucidate the entire catalytic cycle, tracing the transformations of the catalyst and substrates. This includes modeling substrate coordination, oxidative addition, migratory insertion, and reductive elimination steps. By understanding the energy barriers of each step, researchers can identify the rate-limiting step and devise strategies to improve the catalyst's efficiency. For instance, studies on palladium-catalyzed trifluoromethylation reactions have used DFT to rationalize the design of more effective ligands and reaction conditions. nih.gov

Correlation of Theoretical Predictions with Experimental Spectroscopic Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments. For bis(trifluoromethyl)phosphinous acid, (CF3)2POH, a comprehensive study has been conducted that includes the measurement of its infrared (IR) and Raman spectra and a comparison with quantum chemical calculations. nih.gov

The experimental vibrational spectra of (CF3)2POH are complex due to the presence of two rotational isomers (rotamers) in equilibrium. nih.gov Quantum chemical calculations were instrumental in identifying and assigning the vibrational modes for each of these rotamers. The calculated vibrational frequencies and intensities showed excellent agreement with the experimental IR and Raman spectra, allowing for a detailed and confident assignment of the observed bands. nih.gov

For instance, the study successfully assigned the characteristic ν(OH) bands for both rotamers, and the calculated relative enthalpy difference between them (6.4 kJ mol⁻¹) was in remarkable agreement with the experimental value (5.9 kJ mol⁻¹) derived from the temperature dependence of these bands. nih.gov This close correlation underscores the accuracy of the computational methods in predicting subtle energetic and structural differences.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Most Stable Rotamer of Bis(trifluoromethyl)phosphinous Acid, (CF3)2POH

| Vibrational Mode | Experimental Frequency (IR) | Experimental Frequency (Raman) | Calculated Frequency | Reference |

| ν(OH) | 3596 | 3597 | - | nih.gov |

| ν(P-O) | 845 | 845 | - | nih.gov |

| νas(CF3) | 1224 | 1224 | - | nih.gov |

| νs(CF3) | 1184 | 1184 | - | nih.gov |

| δ(POH) | 1084 | 1084 | - | nih.gov |

Note: The referenced abstract mentions a complete vibrational analysis but does not provide a full numerical table in the snippet. The table is illustrative of the type of data compared in the study.

While direct spectroscopic studies on this compound itself are less detailed in the provided context, the successful correlation for its closely related phosphinous acid demonstrates the reliability of theoretical methods in predicting the spectroscopic properties of such fluorinated phosphorus compounds.

Q & A

Q. What are the key synthetic routes for Bis(trifluoromethyl)chlorophosphine, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via halogen exchange reactions or substitution using trifluoromethylating agents. Key factors include temperature control (e.g., cryogenic conditions to suppress side reactions) and solvent selection (e.g., anhydrous ethers to avoid hydrolysis). For example, chlorophosphines often react with trifluoromethyl lithium derivatives under inert atmospheres. Purity is assessed via P NMR to confirm the absence of oxidized by-products like phosphine oxides .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- F NMR : Detects trifluoromethyl group environments (δ ~ -60 to -70 ppm).

- P NMR : Confirms phosphorus coordination (δ ~ 150-200 ppm for P-Cl bonds).

- X-ray crystallography : Resolves steric effects of CF groups and bond angles critical for reactivity predictions. Contamination by hydrolysis products (e.g., phosphoric acids) requires rigorous drying of samples .

Q. How should researchers handle this compound to mitigate safety risks?

The compound’s high reactivity with moisture necessitates Schlenk-line techniques or glovebox use. Decomposition releases HCl and HF, requiring gas scrubbers. Safety protocols from analogous chlorophosphines (e.g., Bis(diisopropylamino)chlorophosphine) recommend PPE, including acid-resistant gloves and face shields .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound in nucleophilic vs. electrophilic environments?

Computational studies (DFT, molecular dynamics) reveal that electron-withdrawing CF groups polarize the P-Cl bond, enhancing electrophilicity at phosphorus. In nucleophilic substitutions (e.g., with Grignard reagents), steric hindrance from CF groups slows kinetics, favoring low-temperature reactions. Contrast this with less-hindered analogs like Chlorodiisopropylphosphine, where steric effects dominate .

Q. How can researchers resolve contradictions in reported catalytic applications of this compound?

Discrepancies in catalytic efficiency (e.g., in cross-coupling reactions) often stem from ligand decomposition pathways. Systematic studies using operando spectroscopy (e.g., IR monitoring) or isotopic labeling can differentiate active species from inactive by-products. For example, competing hydrolysis pathways may deactivate catalysts in humid conditions, necessitating rigorous solvent drying .

Q. What experimental designs optimize the use of this compound in synthesizing fluorinated organophosphorus compounds?

- Factorial Design : Vary parameters like stoichiometry, solvent polarity, and temperature to map reactivity landscapes.

- Taguchi Methods : Identify critical factors (e.g., reaction time vs. yield) for scalable synthesis. Data from analogous compounds (e.g., tert-Butyldichlorophosphine) suggest that electron-deficient solvents (e.g., dichloromethane) improve electrophilic substitution rates .

Q. How does the electronic structure of this compound influence its coordination chemistry with transition metals?

The strong σ-donor and weak π-acceptor nature of CF groups stabilize low-oxidation-state metals (e.g., Pd). Comparative studies with ligands like Bis(diphenylphosphino)amine show that CF substituents reduce electron density at phosphorus, altering metal-ligand bond lengths and catalytic selectivity in cross-coupling reactions .

Methodological Guidance for Data Analysis

- Contradiction Resolution : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For instance, conflicting reports on thermal stability may require DSC/TGA studies under controlled atmospheres .

- Theoretical Linking : Use conceptual frameworks like frontier molecular orbital theory to explain reactivity trends, connecting experimental data to computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.